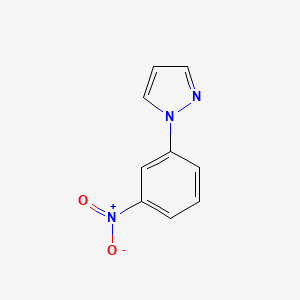

1-(3-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRZFHXSRGFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477582 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-18-0 | |

| Record name | 1-(3-Nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25688-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(3-nitrophenyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-nitrophenyl)-1H-pyrazole

Foreword: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] Commercially successful drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature the pyrazole core, underscoring its therapeutic relevance.[1][2] The introduction of a nitrophenyl group, as in this compound, modulates the electronic properties and steric profile of the molecule, offering a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a field-proven method for its synthesis and the rigorous analytical techniques required for its definitive characterization.

Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann Condensation)

The construction of the N-aryl bond between the pyrazole and nitrophenyl rings is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[5][6] This method has evolved from using stoichiometric amounts of copper at high temperatures to more refined catalytic systems that offer milder conditions and broader applicability.[5][6]

Reaction Principle & Mechanistic Insight

The Ullmann-type reaction involves the coupling of an aryl halide with a nucleophile—in this case, the pyrazole ring—promoted by a copper catalyst.[5][7] The reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate.

Causality Behind Experimental Choices:

-

Aryl Halide Selection : We select 1-iodo-3-nitrobenzene as the arylating agent. The carbon-iodine bond is weaker than corresponding bromide or chloride bonds, making it more susceptible to oxidative addition to the copper catalyst. Furthermore, the potent electron-withdrawing nature of the nitro (-NO₂) group at the meta-position "activates" the aryl halide, rendering it more electrophilic and thus more reactive in this nucleophilic substitution pathway.

-

Catalyst System : Copper(I) iodide (CuI) is an effective and commercially available catalyst precursor. Its efficacy is significantly enhanced by the use of a ligand. L-proline, a simple amino acid, has been shown to be an excellent and inexpensive ligand for these transformations.[8] It is thought to chelate with the copper ion, increasing its solubility and preventing catalyst agglomeration, thereby maintaining high catalytic activity at lower temperatures.

-

Base : A base is crucial for the deprotonation of the pyrazole N-H proton. Potassium carbonate (K₂CO₃) is a suitable choice, as it is strong enough to generate the nucleophilic pyrazolate anion without causing unwanted side reactions.

-

Solvent : Dimethyl sulfoxide (DMSO) is the solvent of choice. Its high boiling point allows for the necessary thermal energy input, and its polar aprotic nature effectively solvates the cationic species (K⁺ and the copper complex) while leaving the pyrazolate anion relatively free to act as a nucleophile.

Detailed Experimental Protocol

Materials:

-

Pyrazole (CAS: 288-13-1)

-

1-Iodo-3-nitrobenzene (CAS: 645-00-1)

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO via syringe.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing : Combine the organic extracts and wash sequentially with water and then with brine. This removes residual DMSO and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Ullmann synthesis of the target compound.

Part 2: Comprehensive Characterization

Once synthesized, the identity, structure, and purity of this compound must be unequivocally confirmed through a combination of spectroscopic and analytical methods. The data presented here are representative values based on spectral databases and published literature for analogous structures.[9][10][11][12]

Spectroscopic & Analytical Data

| Technique | Parameter | Expected Observation for this compound |

| Formula | Molecular Formula | C₉H₇N₃O₂[10][13][14] |

| Molecular Wt. | Monoisotopic Mass | 189.05 g/mol [14] |

| Appearance | Physical State | Expected to be a solid at room temperature. |

| Melting Point | Melting Point | 94-95 °C[15] |

| ¹H NMR | Chemical Shift (δ) | Pyrazole Ring: δ ~7.8-8.0 ppm (d, 1H), ~6.5 ppm (t, 1H), ~8.2-8.4 ppm (d, 1H). Nitrophenyl Ring: Signals expected in the aromatic region δ ~7.6-8.5 ppm, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The presence of the electron-withdrawing nitro group shifts protons downfield.[11][12][16] |

| ¹³C NMR | Chemical Shift (δ) | Pyrazole Ring: 3 distinct signals, with carbons adjacent to nitrogen appearing downfield (~141, ~130, ~110 ppm). Nitrophenyl Ring: 4 distinct signals due to symmetry, with the carbon bearing the nitro group being highly deshielded (~148 ppm).[10][11] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1590, ~1480: C=C and C=N ring stretching. ~1530 (asymmetric) & ~1350 (symmetric): Strong, characteristic N-O stretching of the nitro group.[17] |

| Mass Spec. (MS) | m/z | [M]⁺: 189. This corresponds to the molecular ion.[9][14] Fragmentation may involve the loss of NO₂ (m/z 46) or other characteristic cleavages. |

Interpretation of Characterization Data

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts (positions), splitting patterns (due to neighboring protons), and integration (proton count) in the ¹H NMR spectrum provide a detailed map of the proton environment.[18][19] Similarly, ¹³C NMR confirms the number of unique carbon atoms in the molecule. The downfield shift of protons and carbons on the nitrophenyl ring is a direct consequence of the deshielding effect of the nitro group.[12]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[20][21] For this compound, the two most critical and easily identifiable absorptions are the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). Their presence is a key confirmation of successful incorporation of the nitrophenyl moiety.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, which serves as a fundamental confirmation of its identity.[22] The mass of the molecular ion peak must match the calculated exact mass of the target compound, C₉H₇N₃O₂.

Characterization Workflow Diagram

Caption: A logical workflow for the analytical validation of the product.

Conclusion

This guide outlines a robust and reproducible approach for the synthesis of this compound via a modern Ullmann condensation reaction. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry to ensure a high probability of success. Furthermore, the multi-technique characterization strategy provides a self-validating system, ensuring that the final product is both structurally correct and of high purity. Well-characterized molecules like this are indispensable starting points for further research, enabling scientists in drug discovery and materials science to build upon a solid chemical foundation.

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Molecules, 23(1), 134. Available at: [Link][2][3]

-

ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Request PDF. Available at: [Link][8]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link][17]

-

MDPI. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(4), 5933-5942. Available at: [Link]

-

PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link][9]

-

Chemsrc. (n.d.). This compound. CAS#:25688-18-0. Available at: [Link][13]

-

MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Available at: [Link]

-

Costa, G. K. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. Available at: [Link][4]

-

SpectraBase. (n.d.). This compound. Wiley. Available at: [Link][10]

-

PubChemLite. (n.d.). This compound (C9H7N3O2). Université du Luxembourg. Available at: [Link][14]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link][7]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link][5]

-

RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Available at: [Link][11]

-

MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Catalysts, 14(6), 387. Available at: [Link][12]

-

YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines | Protocol Preview. JoVE. Available at: [Link]

-

Dr. Jagath Reddy's Heterocyclics. (n.d.). JR-015013, this compound, 97%. Available at: [Link][15]

-

DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Eurasian Journal of Life Sciences. Available at: [Link]

-

NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link][1]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link][18]

-

NIH. (2016). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PubMed Central. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link][22]

-

Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

-

ACS Publications. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link][19]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link][16]

-

NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

ResearchGate. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). Available at: [Link]

-

PubMed. (2020). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Available at: [Link]

-

AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings. Available at: [Link]

-

ScienceDirect. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link][23]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link][6]

-

NIST. (n.d.). 1H-Pyrazole. WebBook. Available at: [Link][20]

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 12. mdpi.com [mdpi.com]

- 13. This compound | CAS#:25688-18-0 | Chemsrc [chemsrc.com]

- 14. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 15. heterocyclics.com [heterocyclics.com]

- 16. rsc.org [rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. hmdb.ca [hmdb.ca]

- 19. rsc.org [rsc.org]

- 20. 1H-Pyrazole [webbook.nist.gov]

- 21. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 22. asianpubs.org [asianpubs.org]

- 23. rsc.org [rsc.org]

Introduction: The Significance of the Nitrophenyl-Pyrazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of this compound, focusing on its structural, physical, spectroscopic, and chemical properties. It is designed to serve as a foundational resource for professionals utilizing this compound in synthesis, research, and development.

The fusion of a pyrazole ring with a nitrophenyl moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. Pyrazole and its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The parent pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical properties.[2][4] The introduction of a 3-nitrophenyl group at the N1 position profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. The nitro group, a potent electron-withdrawing entity, modulates the basicity of the pyrazole nitrogen and serves as a versatile chemical handle for further functionalization, such as reduction to an amine. This guide synthesizes available data to provide a detailed physicochemical profile of this compound, offering both established data and field-proven insights into its behavior and potential applications.

Section 1: Molecular Structure and Identification

The fundamental identity of this compound is established by its unique combination of a pyrazole ring and a substituted benzene ring.

-

IUPAC Name: this compound

-

CAS Number: 25688-18-0[5]

-

Molecular Formula: C₉H₇N₃O₂[6]

-

Molecular Weight: 189.17 g/mol [6]

The molecule's architecture is inherently dissymmetric. The N1-substituted pyrazole ring is aromatic, with the lone pair of the N1 nitrogen participating in the π-system. The N2 nitrogen's lone pair lies in the plane of the ring, conferring weak Lewis basicity.[2] The attached 3-nitrophenyl group is electronically poor due to the strong electron-withdrawing nature of the nitro (NO₂) group, which deactivates the phenyl ring towards electrophilic substitution and influences the overall molecular polarity and crystal packing forces.

Section 2: Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data for this compound, while not exhaustively reported, can be compiled from available sources and inferred from related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [6] |

| Molecular Weight | 189.17 g/mol | [6] |

| Physical State | Solid | |

| Melting Point | 94-95 °C | [7] |

| Boiling Point | 323.6 ± 25.0 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [8] |

| InChIKey | WTFRZFHXSRGFQB-UHFFFAOYSA-N | [6][9] |

Solubility Profile: Direct, quantitative solubility data for this compound is not readily available in the literature. However, its structural characteristics—a largely non-polar aromatic framework with polar nitro and pyrazole functionalities—allow for a qualitative assessment.

-

Aqueous Solubility: Expected to be low. The parent compound, 1H-pyrazole, has limited water solubility.[10] The large, hydrophobic nitrophenyl group would further decrease its affinity for water. For context, the related isomer 3-(3-nitrophenyl)-1H-pyrazole has a measured solubility of 11.7 µg/mL at pH 7.4, indicating poor aqueous solubility.[11]

-

Organic Solvents: The compound is expected to exhibit good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately well in solvents like ethyl acetate, acetone, and chlorinated solvents (e.g., chloroform, dichloromethane).[10] This is crucial for its use in synthetic organic reactions.

Section 3: Spectroscopic and Crystallographic Characterization

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrazole ring and the four protons on the nitrophenyl ring, all in the aromatic region (typically δ 7.0-9.0 ppm). The pyrazole protons will appear as distinct multiplets, while the protons on the 3-substituted phenyl ring will exhibit a characteristic four-proton pattern.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the nine unique carbon atoms in the molecule. Data from spectral databases indicate the presence of these carbons.[6] The carbon bearing the nitro group will be significantly deshielded, and the pyrazole carbons will have characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the following characteristic absorption bands are expected, based on analysis of similar structures[12][13]:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from both aromatic rings.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are often the most prominent peaks in the spectrum.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show an exact mass of 189.0538 g/mol for the molecular ion [C₉H₇N₃O₂]⁺.[6] The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the bond between the two rings.

Crystallographic Analysis

While the specific single-crystal X-ray structure for this compound has not been reported, analysis of closely related structures, such as 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides critical insights into its expected solid-state conformation.[14][15]

-

Molecular Geometry: The molecule is not expected to be perfectly planar. A significant dihedral angle will exist between the plane of the pyrazole ring and the plane of the nitrophenyl ring due to steric hindrance. In similar structures, these angles range from approximately 4° to 47°.[14][15]

-

Intermolecular Interactions: In the solid state, crystal packing is likely dominated by weak intermolecular C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic protons.[14] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice.[1]

Section 4: Synthesis and Experimental Protocols

The synthesis of 1-aryl-pyrazoles is a well-established area of organic chemistry. The most logical and industrially relevant approach involves the N-arylation of pyrazole.

Synthetic Strategy: N-Arylation

A common and effective method for forming the N-C(aryl) bond is the Ullmann condensation or the more modern Buchwald-Hartwig cross-coupling reaction. This involves reacting pyrazole with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a copper or palladium catalyst, respectively, and a base.[8]

Diagram 1: Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound via N-arylation.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative, field-proven methodology adapted for this specific target. Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the pyrazole.

-

Heating: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 2: Product Characterization Workflow

This protocol outlines the self-validating system for confirming the identity and purity of the synthesized product.

-

Purity Assessment (TLC): Spot the purified product on a TLC plate against the starting materials. A single spot for the product, with a different Rf value from the starting materials, indicates successful purification.

-

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range (e.g., 94-95 °C) that is consistent with reported values is a strong indicator of purity.[7]

-

Spectroscopic Confirmation (NMR): Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.

-

Structural Confirmation (MS): Obtain a mass spectrum of the sample. The molecular ion peak should correspond to the calculated molecular weight (189.17 g/mol ).

-

Functional Group Analysis (IR): Acquire an IR spectrum. Confirm the presence of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the absence of the N-H stretch from the starting pyrazole.

Diagram 2: Post-Synthesis Characterization Workflow

Caption: A logical workflow for the characterization of synthesized product.

Section 5: Relevance in Research and Drug Development

This compound is not an end product in itself but rather a valuable building block. Its utility stems from the combination of the biologically active pyrazole core and the synthetically versatile nitrophenyl group.

-

Scaffold for Bioactive Molecules: Pyrazole-containing compounds are integral to numerous approved drugs and clinical candidates, valued for their ability to act as anti-inflammatory agents, kinase inhibitors, and antipsychotics.[16][17] This compound provides a ready-made scaffold for library synthesis.

-

Synthetic Intermediate: The nitro group is a key functional handle. It can be readily reduced to an aniline derivative, which can then be subjected to a wide array of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization) to generate diverse and complex target molecules. This transformation is fundamental in drug discovery campaigns to explore structure-activity relationships (SAR).

-

Coordination Chemistry: The pyrazole moiety, particularly the N2 nitrogen, can act as a ligand to coordinate with metal centers. The electronic properties of the nitrophenyl group can tune the ligand's donor ability, making these compounds useful in the development of novel catalysts or metal-containing therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a unique set of physicochemical properties dictated by its constituent aromatic rings. While some experimental data like its melting point are established, other properties such as solubility and detailed reactivity are inferred from its structure and the behavior of analogous compounds. Its true value lies in its role as a versatile synthetic intermediate, providing a robust platform for the development of more complex molecules targeting a wide range of applications in pharmacology and materials science. The synthetic and characterization protocols outlined in this guide provide a reliable framework for researchers to produce and validate this important chemical building block.

References

-

Chemsrc. This compound | CAS#:25688-18-0. [Link]

-

National Center for Biotechnology Information. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PubChem Compound Summary. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

-

Bohrium. Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate. [Link]

-

Fengchen Group. Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. [Link]

-

MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

-

National Center for Biotechnology Information. 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. PubChem Compound Summary. [Link]

-

SpectraBase. This compound. [Link]

-

PubChemLite. This compound (C9H7N3O2). [Link]

-

SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

-

ResearchGate. (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

-

National Center for Biotechnology Information. 3-(3-nitrophenyl)-1H-pyrazole. PubChem Compound Summary. [Link]

-

Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. [Link]

-

PubMed Central. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. [Link]

-

ResearchGate. The new 3-(tert-butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies. [Link]

-

ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. [Link]

-

RepHip UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

AIP Publishing. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

-

DergiPark. Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. [Link]

-

National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

Chemspace. This compound. [Link]

-

Dr. Jagath Reddy's Heterocyclics. JR-015013, this compound, 97%. [Link]

-

aip.scitation.org. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound - C9H7N3O2 | CSSB00000728759 [chem-space.com]

- 6. spectrabase.com [spectrabase.com]

- 7. heterocyclics.com [heterocyclics.com]

- 8. This compound | CAS#:25688-18-0 | Chemsrc [chemsrc.com]

- 9. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole: Structure, Synthesis, and Scientific Significance

Abstract

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular architecture, including its formal IUPAC nomenclature and physicochemical properties. This document outlines a robust synthetic protocol for its preparation and details the analytical techniques essential for its structural elucidation and purity confirmation. Furthermore, we explore the scientific context of this molecule, discussing the established and potential applications of the nitrophenyl-pyrazole scaffold in drug discovery and other advanced research fields. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this important chemical entity.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents.[1][3] Marketed drugs such as the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, underscoring its pharmacological versatility.[1][4]

The introduction of specific substituents onto the pyrazole ring system allows for the fine-tuning of its biological activity. The nitrophenyl group, in particular, is a well-established pharmacophore known to influence a molecule's electronic profile and binding interactions. This guide focuses specifically on the This compound isomer, exploring its fundamental chemical characteristics and its potential as a building block for novel functional molecules.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential applications.

IUPAC Name and Structural Formula

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[5][6] This name specifies a pyrazole ring substituted at the N1 position with a phenyl group, which in turn is substituted at its 3-position with a nitro group (NO₂).

The molecular structure is visualized below:

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [5][7] |

| Molecular Weight | 189.17 g/mol | [8] |

| Monoisotopic Mass | 189.05383 Da | [5] |

| CAS Number | 25688-18-0 | [8] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [8] |

| Boiling Point (Predicted) | 323.6 ± 25.0 °C at 760 mmHg | [8] |

| XlogP (Predicted) | 2.0 | [5] |

Synthesis of this compound

The formation of the N-aryl bond between the pyrazole and nitrophenyl rings is the key transformation in synthesizing the title compound. Several established methodologies in organic chemistry can achieve this, most notably transition-metal-catalyzed cross-coupling reactions. Precursors for this synthesis typically include pyrazole and a reactive 3-nitrobenzene derivative, such as 1-iodo-3-nitrobenzene or 3-bromonitrobenzene.[8]

Another classical approach involves the condensation of 3-nitrophenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, such as 1,1,3,3-tetraethoxypropane, which generates the pyrazole ring in situ.[8][9]

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic route via an Ullmann-type coupling reaction, which is a reliable method for N-arylation of azoles.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. chem-space.com [chem-space.com]

- 7. This compound | 25688-18-0 [chemicalbook.com]

- 8. This compound | CAS#:25688-18-0 | Chemsrc [chemsrc.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

Foreword: The Strategic Importance of the Pyrazole Scaffold

An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole for Advanced Research

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives form the core of numerous approved pharmaceuticals and are the subject of intense investigation for new therapeutic agents.[3][4] This guide focuses on a specific, highly versatile derivative: This compound . We will delve into its synthesis, characterization, and strategic utility as a building block in drug discovery and development, providing the technical depth required by researchers and scientists in the field.

Core Compound Identification and Physicochemical Profile

This compound is a distinct chemical entity characterized by a pyrazole ring linked via a nitrogen atom to a nitro-substituted phenyl ring. This specific substitution pattern imparts unique chemical properties that are instrumental for its role as a synthetic intermediate.

Molecular Structure :

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [5][6] |

| Molecular Weight | 189.17 g/mol | [5] |

| Melting Point | 94.5-95 °C | [6] |

| Boiling Point | 323.6 ± 25.0 °C (Predicted) | [6] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [6] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through N-arylation of the pyrazole ring. A common and reliable method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This approach is favored for its robustness and applicability to a range of substrates.

Workflow for Ullmann Condensation Synthesis

Caption: Synthetic workflow for this compound via Ullmann condensation.

Detailed Experimental Protocol

-

Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Insight : Potassium carbonate is a crucial base for deprotonating the pyrazole N-H, forming the nucleophilic pyrazolide anion. An excess ensures the reaction proceeds to completion. Copper(I) is the active catalyst that facilitates the coupling between the aryl halide and the pyrazolide.

-

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Insight : DMF is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and salts while tolerating the high temperatures required.

-

-

Reaction Execution : Heat the reaction mixture to 140 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Insight : An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

-

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Trustworthiness : This self-validating protocol includes in-process monitoring (TLC) and a robust purification step (chromatography) to ensure the isolation of a high-purity final product, which can be confirmed by the characterization methods below.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and the nitrophenyl rings. The pyrazole protons typically appear as three distinct signals in the aromatic region, while the four protons of the meta-substituted phenyl ring will exhibit a characteristic splitting pattern.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule.[7] The chemical shifts provide definitive evidence of the carbon skeleton.

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying key functional groups. Expect strong characteristic absorption bands for the aromatic C-H bonds, the C=N and C=C stretching of the heterocyclic and aromatic rings, and most importantly, the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 189.17.[8][9]

Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate.[6] The nitro group is not merely a passive substituent; it is a strategic functional handle that unlocks a variety of subsequent chemical transformations.

The Nitro Group as a Synthetic Linchpin

The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a vast chemical space, allowing for the introduction of new functionalities through amide bond formation, sulfonamide synthesis, urea formation, and other reactions.

Caption: Derivatization potential of this compound via reduction of the nitro group.

Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore associated with a broad spectrum of biological activities.[2][3] By using this compound as a starting material, medicinal chemists can explore novel derivatives for various therapeutic targets:

-

Anti-inflammatory Agents : Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[1][10]

-

Antimicrobial Agents : The pyrazole scaffold has been incorporated into compounds showing activity against various bacterial and fungal strains.[4][11][12]

-

Anticancer Agents : Numerous pyrazole derivatives have been synthesized and evaluated as potential anti-proliferative agents, some of which induce apoptosis in cancer cells.[13]

-

Antiviral and Antidepressant Activities : The versatility of the pyrazole ring extends to applications in antiviral and central nervous system drug discovery.[1][2]

Safety and Handling

This compound is an aromatic nitro compound and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, the latent reactivity of its nitro group make it an exceptionally valuable building block. By leveraging this intermediate, researchers can efficiently generate diverse libraries of novel pyrazole derivatives to probe complex biological systems and accelerate the discovery of next-generation therapeutics.

References

-

This compound | CAS#:25688-18-0 | Chemsrc. [Link]

-

Cas 25688-18-0,this compound | lookchem. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]

-

5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI. [Link]

-

Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity - RepHip UNR. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

3-(3-Nitrophenyl)-1H-pyrazole, 98% Purity, C9H7N3O2, 100 grams - CP Lab Safety. [Link]

-

3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem. [Link]

-

This compound (C9H7N3O2) - PubChemLite. [Link]

-

5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole - PubChem. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

(PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - ResearchGate. [Link]

-

Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1) - ResearchGate. [Link]

-

Pharmacological Significance of Pyrazole and its Derivatives - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

-

Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:25688-18-0 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Introduction: The Enduring Legacy of a Five-Membered Heterocycle

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] First thrust into the scientific spotlight in the late 19th century, its versatile scaffold has proven to be a remarkably "privileged" structure, consistently yielding compounds with a vast spectrum of biological activities.[1] From the early days of synthetic antipyretics to the modern era of targeted cancer therapies, pyrazole derivatives have left an indelible mark on the pharmaceutical landscape.[2][3] The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates.[4] This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole derivatives in medicinal chemistry, delving into their synthesis, key therapeutic applications, and the structure-activity relationships that have guided their development.

A Historical Odyssey: From Knorr's Discovery to Blockbuster Drugs

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize quinine derivatives, Knorr serendipitously created a pyrazole derivative that would become the first synthetic antipyretic and analgesic drug: Antipyrine (phenazone).[7][8] This discovery marked a pivotal moment, demonstrating that synthetic compounds could rival natural products in therapeutic efficacy.

Following this initial breakthrough, the late 19th and early 20th centuries saw the development of other pyrazolone-based analgesics, such as Aminopyrine and Metamizole (Dipyrone), further cementing the therapeutic importance of this heterocyclic core.[7] However, concerns over side effects, particularly agranulocytosis, tempered their widespread use in some regions.

The latter half of the 20th century witnessed a renaissance for the pyrazole scaffold with the advent of rational drug design. Scientists began to systematically explore the chemical space around the pyrazole nucleus, leading to the discovery of compounds with highly specific biological targets. This era gave rise to some of the most well-known pyrazole-containing drugs:

-

Celecoxib (Celebrex®): A landmark achievement in anti-inflammatory therapy, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[9] Its development in the 1990s was a direct result of understanding the distinct roles of COX-1 and COX-2 enzymes in inflammation and normal physiological processes.[9][10] By selectively targeting COX-2, Celecoxib offered potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9] The team at the Searle division of Monsanto, led by John Talley, was instrumental in the discovery of Celecoxib and other COX-2 selective inhibitors.[11]

-

Rimonabant (Acomplia®): Developed by Sanofi-Aventis, Rimonabant was a selective cannabinoid CB1 receptor inverse agonist.[12][13] It was initially approved in Europe in 2006 for the treatment of obesity, working by blocking the appetite-stimulating effects of the endocannabinoid system.[12][14] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including depression and suicidal ideation.[12][15] Despite its ultimate failure, the story of Rimonabant provided valuable insights into the complexities of targeting the cannabinoid system.

-

Sildenafil (Viagra®): While not a simple pyrazole, Sildenafil contains a fused pyrazolo-pyrimidinone core.[16][17] This potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) revolutionized the treatment of erectile dysfunction.[18][19] Its mechanism of action involves enhancing the effects of nitric oxide, a chemical that relaxes smooth muscles in the penis, allowing for increased blood flow.

These examples underscore the remarkable versatility of the pyrazole scaffold and its ability to be tailored to interact with a wide array of biological targets.

Synthetic Strategies: Constructing the Pyrazole Core

The enduring utility of pyrazole derivatives is intrinsically linked to the accessibility of robust and versatile synthetic methodologies. Over the decades, the synthesis of the pyrazole ring has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Synthesis: The Knorr Pyrazole Synthesis

The foundational and most widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[20] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][20] The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Glacial acetic acid (as solvent)

Procedure:

-

Dissolve the 1,3-diketone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted hydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified pyrazole derivative.

Causality Behind Experimental Choices:

-

Glacial acetic acid: Serves as a polar protic solvent to dissolve the reactants and also as a catalyst to facilitate the condensation reaction.

-

Hydrazine hydrochloride: The salt form is often more stable and easier to handle than the free base. The acid released in situ can also contribute to catalysis.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in ice-water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.

Modern Synthetic Methodologies

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more advanced and efficient methods for pyrazole synthesis, offering improved yields, regioselectivity, and access to a broader chemical space.[1] These include:

-

[3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring involves the [3+2] dipolar cycloaddition of a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component).[1]

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer high atom economy and efficiency. Several multicomponent strategies have been developed for the synthesis of highly substituted pyrazoles.

-

Transition-Metal Catalyzed Reactions: Catalytic cycles involving metals like palladium, copper, and silver have been employed to facilitate the formation of the pyrazole ring from various starting materials.[5]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The pyrazole nucleus is a chameleon in the world of medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3][20] The specific activity is dictated by the nature and position of the substituents on the pyrazole ring.

Anti-inflammatory Activity: The COX-2 Inhibitors

The development of Celecoxib spurred extensive research into the SAR of pyrazole-based COX-2 inhibitors.[10] Key structural features for potent and selective COX-2 inhibition include:

-

A 1,5-diarylpyrazole scaffold: This arrangement is crucial for fitting into the active site of the COX-2 enzyme.

-

A sulfonamide or a similar acidic group at the para-position of one of the aryl rings: This group interacts with a specific hydrophilic side pocket in the COX-2 enzyme, a feature absent in COX-1, thus conferring selectivity.

-

A trifluoromethyl group on the pyrazole ring: This group often enhances the inhibitory activity.

Table 1: SAR of Celecoxib and Analogs

| Compound | R1 (at C3) | R2 (at C5) | R3 (at N1) | COX-2 IC50 (µM) |

| Celecoxib | CF3 | p-tolyl | 4-sulfamoylphenyl | 0.04 |

| Analog 1 | CH3 | p-tolyl | 4-sulfamoylphenyl | 1.2 |

| Analog 2 | CF3 | phenyl | 4-sulfamoylphenyl | 0.1 |

| Analog 3 | CF3 | p-tolyl | phenyl | >100 |

Data is illustrative and based on general SAR principles.

Cannabinoid Receptor Antagonism: The Story of Rimonabant

The SAR of pyrazole derivatives as cannabinoid receptor antagonists was extensively studied during the development of Rimonabant.[21][22] For potent and selective CB1 receptor antagonism, the following structural features were found to be important:

-

A para-substituted phenyl ring at the 5-position of the pyrazole ring. [21]

-

A carboxamido group at the 3-position. [21]

-

A 2,4-dichlorophenyl substituent at the 1-position. [21]

The most potent compounds in this series often contained a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[21]

Other Notable Activities

Beyond these well-known examples, pyrazole derivatives have shown promise as:

-

Anticancer agents: By targeting various pathways involved in cell proliferation and survival.[2][23]

-

Antimicrobial and Antifungal agents. [24]

-

Antiviral agents. [1]

-

Analgesics and Antipyretics. [25]

Visualizing Key Concepts

The Knorr Pyrazole Synthesis

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Mechanism of COX-2 Inhibition by Celecoxib

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Conclusion: A Scaffold for the Future

From its serendipitous discovery over a century ago to its current status as a privileged scaffold in medicinal chemistry, the pyrazole core has demonstrated remarkable and enduring value. The journey from Antipyrine to highly targeted therapies like Celecoxib and Sildenafil showcases the power of chemical synthesis and a deepening understanding of biological systems. While the story of Rimonabant serves as a cautionary tale about the complexities of drug development, it does not diminish the immense potential that resides within this simple five-membered ring. As researchers continue to explore the vast chemical space around the pyrazole nucleus, it is certain that this versatile scaffold will continue to yield novel therapeutic agents for generations to come, addressing a wide range of unmet medical needs.

References

-

Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

-

Wikipedia. (2024). Discovery and development of cyclooxygenase-2 inhibitors. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4886. [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

Wikipedia. (2024). Celecoxib. [Link]

-

Al-Ostath, A. I., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Data Collections, 59, 101497. [Link]

-

McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193–1203. [Link]

-

Huffman, J. W., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

-

PubChem. (n.d.). Sildenafil. [Link]

-

News-Medical.Net. (2018). Celecoxib History. [Link]

-

Wikipedia. (2024). Rimonabant. [Link]

-

SciSpace. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

Abdel-Aziz, M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]

-

ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

-

Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]

-

Sam, A. H., Salem, V., & Ghatei, M. A. (2011). Rimonabant: from RIO to ban. Journal of obesity, 2011, 432607. [Link]

-

Taylor & Francis Online. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. [Link]

-

Wikipedia. (2024). Metamizole. [Link]

-

Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

O'Shaughnessy's. (2005). Cannabinoid Antagonist Drug Will be Marketed for Weight Loss. [Link]

-

PubMed. (2015). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. [Link]

-

Conte, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1625. [Link]

-

My Cancer Genome. (2018). sildenafil. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

-

Bentham Science. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

-

ResearchGate. (2011). (PDF) Rimonabant: from RIO to Ban. [Link]

-

Nature. (2024). Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. [Link]

-

PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]

-

ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. [Link]

-

Britannica. (n.d.). Antipyrine. [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed Central. (2012). Current status of pyrazole and its biological activities. [Link]

-

Slideshare. (n.d.). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

-

International Journal of Pharmaceutical Sciences. (2019). Review: Anticancer Activity Of Pyrazole. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2022). (PDF) Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Metamizole - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. Rimonabant - Wikipedia [en.wikipedia.org]

- 13. beyondthc.com [beyondthc.com]

- 14. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benthamdirect.com [benthamdirect.com]

- 24. chemrevlett.com [chemrevlett.com]

- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-nitrophenyl)-1H-pyrazole

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is the bedrock upon which all subsequent investigation is built. 1-(3-nitrophenyl)-1H-pyrazole (CAS No: 25688-18-0) represents a key heterocyclic building block, featuring a pyrazole ring N-substituted with a meta-nitro phenyl group. Its molecular formula is C₉H₇N₃O₂ with a molecular weight of 189.17 g/mol .[1][2][3] The precise arrangement of these atoms dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Misidentification, particularly with isomers such as 3-(3-nitrophenyl)-1H-pyrazole, can lead to costly and time-consuming errors in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to definitively identify and characterize this compound. As application scientists, we do not merely acquire data; we interrogate it. The following sections are structured to explain the causality behind our analytical choices, ensuring that each step provides a self-validating layer of evidence for the molecule's final structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a property called "spin," when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[4] This frequency is exquisitely sensitive to the local electronic environment, allowing us to map the connectivity and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a direct count and analysis of the distinct proton environments in the molecule. For this compound, we anticipate signals from seven aromatic protons—three on the pyrazole ring and four on the nitrophenyl ring. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for its ability to dissolve a wide range of aromatic compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment | Rationale |

| ~8.70 | t (J ≈ 2.2 Hz) | 1H | H-2' | Located between two nitro-group-influenced carbons, this proton is highly deshielded. Its triplet multiplicity arises from coupling to H-4' and H-6'. |

| ~8.45 | dd (J ≈ 2.6, 0.8 Hz) | 1H | H-5 | Adjacent to the ring nitrogen (N1) and influenced by the phenyl ring, this proton is the most deshielded on the pyrazole ring. |

| ~8.30 | ddd (J ≈ 8.2, 2.4, 1.0 Hz) | 1H | H-6' | Ortho to the nitro group, experiencing strong deshielding. Coupled to H-5' (large coupling), H-2' (small coupling), and H-4' (small coupling). |

| ~8.15 | dd (J ≈ 8.2, 1.0 Hz) | 1H | H-4' | Ortho to the point of attachment to the pyrazole ring. Coupled primarily to H-5' and weakly to H-6'. |

| ~7.90 | t (J ≈ 8.2 Hz) | 1H | H-5' | Experiences a typical aromatic triplet splitting from coupling to its two neighbors, H-4' and H-6'. |

| ~7.80 | dd (J ≈ 1.8, 0.8 Hz) | 1H | H-3 | The second most deshielded pyrazole proton, adjacent to N2. |

| ~6.60 | dd (J ≈ 2.6, 1.8 Hz) | 1H | H-4 | This proton is the most shielded of the pyrazole protons, appearing as a triplet (or more accurately, a doublet of doublets). |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect nine distinct signals, as there is no molecular symmetry.

Reported ¹³C NMR Data (Solvent: CDCl₃): [6]

| Chemical Shift (δ, ppm) | Tentative Assignment | Rationale |

| ~148.5 | C-3' | Carbon directly attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~142.0 | C-5 | Pyrazole carbon adjacent to N1, typically the most deshielded pyrazole carbon. |

| ~140.5 | C-1' | The ipso-carbon attached to the pyrazole ring. |

| ~131.0 | C-5' | Aromatic CH carbon. |

| ~130.0 | C-3 | Pyrazole carbon adjacent to N2. |

| ~125.0 | C-6' | Aromatic CH carbon ortho to the nitro group. |

| ~122.0 | C-2' | Aromatic CH carbon between two carbons attached to heteroatoms. |

| ~118.0 | C-4' | Aromatic CH carbon. |

| ~108.0 | C-4 | The most shielded pyrazole carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through an automated shimming process to ensure sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the lower natural abundance of ¹³C. Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS (0 ppm).

Workflow for NMR Analysis

Caption: Workflow for NMR structural elucidation.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups